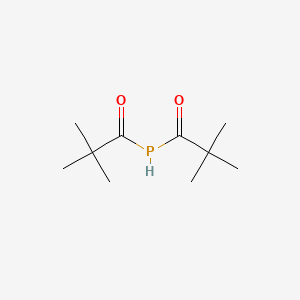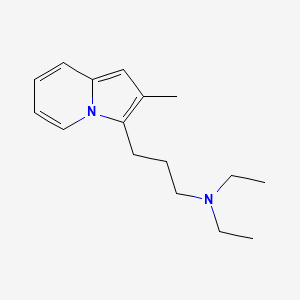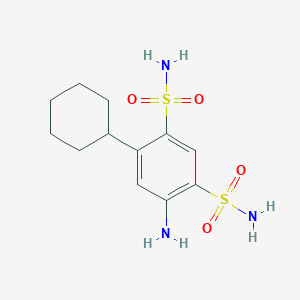
4-Amino-6-cyclohexylbenzene-1,3-disulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Amino-6-cyclohexylbenzene-1,3-disulfonamide is an organic compound that belongs to the class of sulfonamides Sulfonamides are known for their diverse applications in medicinal chemistry, particularly as antimicrobial agents
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Amino-6-cyclohexylbenzene-1,3-disulfonamide typically involves the following steps:
Nitration: The starting material, benzene, undergoes nitration to introduce nitro groups at specific positions.
Reduction: The nitro groups are then reduced to amino groups using reducing agents such as hydrogen gas in the presence of a catalyst like palladium on carbon.
Sulfonation: The amino-substituted benzene is subjected to sulfonation using reagents like sulfuric acid or chlorosulfonic acid to introduce sulfonamide groups.
Cyclohexylation: Finally, the cyclohexyl group is introduced through a Friedel-Crafts alkylation reaction using cyclohexyl chloride and a Lewis acid catalyst like aluminum chloride.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact. Continuous flow reactors and advanced purification techniques such as crystallization and chromatography are often employed.
Chemical Reactions Analysis
Types of Reactions
4-Amino-6-cyclohexylbenzene-1,3-disulfonamide can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitroso or nitro derivatives.
Reduction: The sulfonamide groups can be reduced to sulfonic acids under specific conditions.
Substitution: The compound can participate in nucleophilic substitution reactions, where the amino or sulfonamide groups are replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or hydrogen peroxide can be used under acidic or basic conditions.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly employed.
Substitution: Nucleophiles like amines or thiols can be used in the presence of a suitable catalyst.
Major Products Formed
Oxidation: Nitro derivatives or sulfonic acids.
Reduction: Amino derivatives or desulfonated products.
Substitution: Various substituted benzene derivatives depending on the nucleophile used.
Scientific Research Applications
4-Amino-6-cyclohexylbenzene-1,3-disulfonamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its antimicrobial properties and potential use in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-Amino-6-cyclohexylbenzene-1,3-disulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonamide groups can mimic the structure of natural substrates, allowing the compound to bind to active sites and inhibit enzyme activity. This inhibition can disrupt metabolic pathways, leading to antimicrobial or therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
4-Amino-6-chlorobenzene-1,3-disulfonamide: Known for its use as a reference standard in pharmaceutical testing.
4-Amino-6-methylbenzene-1,3-disulfonamide: Studied for its potential biological activities.
4-Amino-6-phenylbenzene-1,3-disulfonamide: Explored for its unique chemical properties and applications.
Uniqueness
4-Amino-6-cyclohexylbenzene-1,3-disulfonamide stands out due to the presence of the cyclohexyl group, which imparts unique steric and electronic properties. This makes it a valuable compound for studying structure-activity relationships and developing new chemical entities with improved efficacy and selectivity.
Properties
CAS No. |
63649-70-7 |
|---|---|
Molecular Formula |
C12H19N3O4S2 |
Molecular Weight |
333.4 g/mol |
IUPAC Name |
4-amino-6-cyclohexylbenzene-1,3-disulfonamide |
InChI |
InChI=1S/C12H19N3O4S2/c13-10-6-9(8-4-2-1-3-5-8)11(20(14,16)17)7-12(10)21(15,18)19/h6-8H,1-5,13H2,(H2,14,16,17)(H2,15,18,19) |
InChI Key |
LEFBSALWCFUWDS-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(CC1)C2=CC(=C(C=C2S(=O)(=O)N)S(=O)(=O)N)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


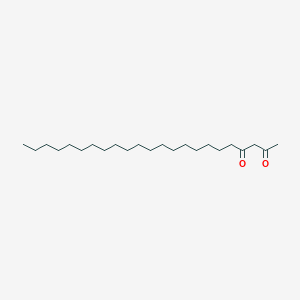
![{[(2-Cyanopropan-2-yl)sulfanyl]methyl}carbamyl fluoride](/img/structure/B14490768.png)
![{2-[(Propylcarbamoyl)amino]phenyl}acetic acid](/img/structure/B14490770.png)
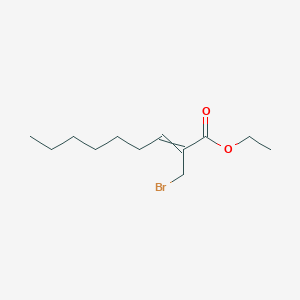
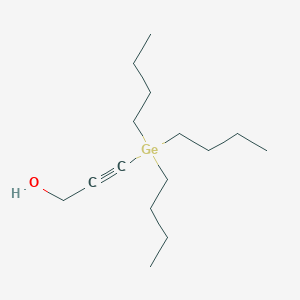
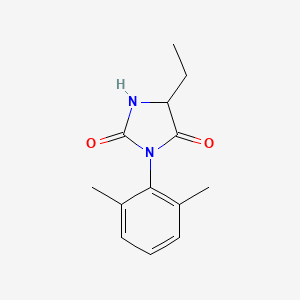
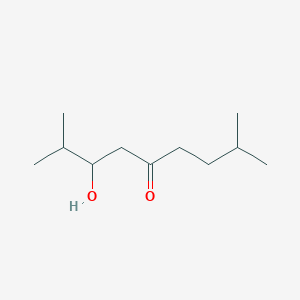
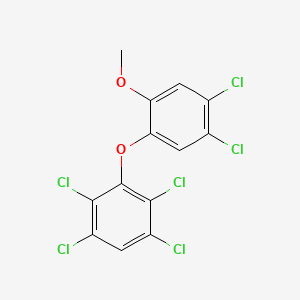
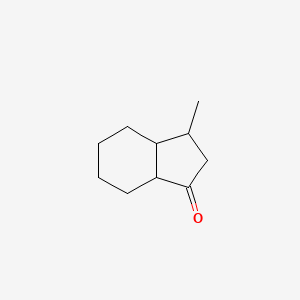
![2-Methoxy-4-{3-[(2-methylpropyl)amino]-3-oxoprop-1-en-1-yl}phenyl acetate](/img/structure/B14490808.png)
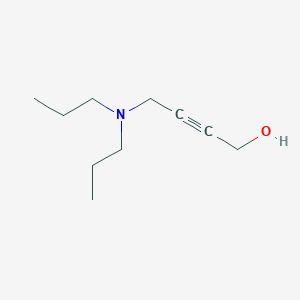
![Acetic acid;3-[ethyl(difluoro)silyl]propan-1-ol](/img/structure/B14490837.png)
